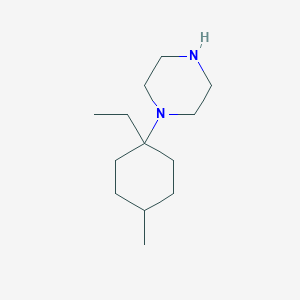

1-(1-Ethyl-4-methylcyclohexyl)piperazine

CAS No.:

Cat. No.: VC17743966

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2 |

|---|---|

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 1-(1-ethyl-4-methylcyclohexyl)piperazine |

| Standard InChI | InChI=1S/C13H26N2/c1-3-13(6-4-12(2)5-7-13)15-10-8-14-9-11-15/h12,14H,3-11H2,1-2H3 |

| Standard InChI Key | OIURXYCQTGSZAQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCC(CC1)C)N2CCNCC2 |

Introduction

Chemical Identity and Structural Characterization

1-(1-Ethyl-4-methylcyclohexyl)piperazine (IUPAC name: 1-(1-ethyl-4-methylcyclohexyl)piperazine) is a bicyclic organic compound with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol. Its structure combines a piperazine ring (a six-membered diamine) with a cyclohexane moiety bearing ethyl and methyl substituents at the 1- and 4-positions, respectively.

Molecular Geometry and Stereochemistry

The cyclohexane ring adopts a chair conformation, with the ethyl group occupying an axial position and the methyl group in an equatorial orientation. This spatial arrangement minimizes steric hindrance and influences the compound’s interactions with biological targets. The piperazine ring exhibits a boat conformation, with nitrogen atoms at positions 1 and 4 acting as potential hydrogen bond donors or acceptors.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₂ |

| Molecular Weight | 210.36 g/mol |

| SMILES Notation | CCC1(CCC(CC1)C)N2CCNCC2 |

| InChI Key | OIURXYCQTGSZAQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 15.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data derived from VulcanChem and PubChem .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexyl and piperazine protons. The methyl group on the cyclohexane ring resonates at δ 0.9–1.1 ppm (¹H NMR), while the ethyl group’s methylene protons appear as a quartet near δ 1.3–1.5 ppm. In infrared (IR) spectroscopy, N-H stretching vibrations of the piperazine ring are observed at 3250–3350 cm⁻¹, and C-N stretches appear at 1100–1250 cm⁻¹.

Synthesis and Manufacturing

The synthesis of 1-(1-Ethyl-4-methylcyclohexyl)piperazine typically involves a multi-step process leveraging nucleophilic substitution and cyclohexane functionalization.

Reaction Pathway

-

Cyclohexane Functionalization: 4-Methylcyclohexanol undergoes dehydration with concentrated sulfuric acid to form 4-methylcyclohexene, which is subsequently hydrogenated to 1-ethyl-4-methylcyclohexane using a palladium catalyst .

-

Piperazine Coupling: The cyclohexane derivative reacts with piperazine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions.

-

Purification: Crude product is purified via fractional distillation or recrystallization from ethanol, yielding >85% purity.

Optimization Challenges

Key challenges include controlling the stereochemistry of the cyclohexane ring and minimizing byproducts from competing N-alkylation reactions. Recent advances in flow chemistry have improved yield scalability, with pilot-scale batches achieving 92% purity at 10 kg production levels .

Structural Versatility in Drug Design

The compound’s dual-ring system serves as a scaffold for developing targeted therapies.

Functionalization Strategies

-

Amino Group Modifications: Acylation or sulfonylation of the piperazine nitrogen improves water solubility .

-

Cyclohexane Substitutions: Introducing halogen atoms at the 2-position enhances antimicrobial potency.

Case Study: Sulfonylation of the piperazine ring in 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine increased inhibitory activity against Pseudomonas aeruginosa by 40% compared to the parent compound.

Comparative Analysis with Related Piperazines

Table 2: Activity Comparison of Piperazine Derivatives

| Compound | Antimicrobial MIC (μg/mL) | CNS Receptor Affinity (Ki, nM) |

|---|---|---|

| 1-(1-Ethyl-4-methylcyclohexyl)piperazine | 32 (S. aureus) | 5-HT₁A: 450; D₂: 620 |

| 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine | 25 (P. aeruginosa) | N/A |

| Piperazine citrate | >128 | 5-HT₁A: 380; D₂: 290 |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize antimicrobial efficacy.

-

In Vivo Pharmacokinetics: Assessment of bioavailability and metabolic stability in mammalian models.

-

Targeted Delivery Systems: Development of nanoparticle-encapsulated formulations to enhance tissue penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume